(1E)-1,4-dibromobut-1-ene
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Overview
Description
(1E)-1,4-dibromobut-1-ene is an organic compound with the molecular formula C4H6Br2 It is a brominated derivative of butene, characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E)-1,4-dibromobut-1-ene can be synthesized through several methods. One common approach involves the bromination of butadiene. The reaction typically occurs in the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction can be represented as follows:
CH2=CH−CH=CH2+2Br2→BrCH2−CH=CH−CH2Br
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where butadiene is reacted with bromine in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,4-dibromobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Addition: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Elimination: Formation of butadiene.
Addition: Formation of various addition products depending on the reactants used.
Scientific Research Applications
(1E)-1,4-dibromobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the preparation of brominated polymers with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (1E)-1,4-dibromobut-1-ene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
1,4-dichlorobut-2-ene: Similar structure but with chlorine atoms instead of bromine.
1,4-diiodobut-2-ene: Similar structure but with iodine atoms instead of bromine.
1,4-dibromo-2-butene: Isomer with bromine atoms at different positions.
Uniqueness
(1E)-1,4-dibromobut-1-ene is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chlorinated or iodinated analogs. The presence of bromine atoms at the 1 and 4 positions allows for selective reactions that are not possible with other halogenated derivatives.
Properties
CAS No. |
132124-79-9 |
---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.9 |
Purity |
0 |
Origin of Product |
United States |
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